4-Hydroxyhippuric acid

Description

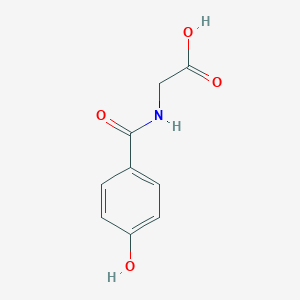

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4-hydroxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-7-3-1-6(2-4-7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHLUFWWWPBTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179518 | |

| Record name | 4-Hydroxyhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxyhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2482-25-9 | |

| Record name | 4-Hydroxyhippuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2482-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyhippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002482259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-hydroxyphenyl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HYDROXYHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E2MH5995F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxyhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Hydroxyhippuric Acid: Synthesis, Characterization, and Biological Significance

Introduction

This compound, also known as p-hydroxyhippuric acid or N-(4-hydroxybenzoyl)-glycine, is a human metabolite primarily formed through the conjugation of 4-hydroxybenzoic acid with glycine.[1][2] It is a derivative of hippuric acid and belongs to the class of N-acyl-alpha-amino acids.[2] This compound is of significant interest to researchers as a biomarker for dietary polyphenol intake, gut microbiome activity, and exposure to certain environmental compounds like parabens.[1][3][4] Furthermore, it has been identified as a potential uremic toxin and has shown bioactivity, including the inhibition of organic anion transporter 1 (OAT1) and modulation of inflammatory responses.[1][5]

This guide provides a comprehensive overview of the chemical synthesis of this compound, detailed methods for its characterization, and an exploration of its biological roles and associated pathways.

Synthesis of this compound

The synthesis of this compound is typically achieved via the acylation of glycine with an activated derivative of 4-hydroxybenzoic acid. A common and effective method is the Schotten-Baumann reaction, which involves the reaction of an amino group with an acyl chloride under aqueous alkaline conditions.

General Reaction Scheme

The synthesis involves the reaction of 4-hydroxybenzoyl chloride with glycine in a basic solution. The base neutralizes the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Schotten-Baumann Reaction

This protocol is adapted from the general procedure for hippuric acid synthesis.[6]

Materials:

-

Glycine

-

4-Hydroxybenzoyl chloride

-

Sodium hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Water (distilled or deionized)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Separatory funnels

-

Büchner funnel and filter paper

Procedure:

-

Glycine Solution Preparation: Dissolve 10.0 g (0.133 mol) of glycine in 100 mL of 10% sodium hydroxide solution in a 500 mL beaker. Cool the solution in an ice bath to below 10°C.

-

Acylation Reaction: While vigorously stirring the cold glycine solution, slowly and simultaneously add 20.7 g (0.132 mol) of 4-hydroxybenzoyl chloride and a 20% solution of sodium hydroxide from separate separatory funnels.

-

pH Control: Carefully monitor the addition rates to ensure the reaction mixture remains slightly alkaline (pH 8-9) throughout the addition process. The temperature should be maintained below 15°C. This step may take approximately one hour.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour in the ice bath.

-

Acidification and Precipitation: Pour the reaction mixture into a beaker containing 75 mL of concentrated hydrochloric acid to precipitate the this compound.

-

Isolation and Washing: Cool the mixture thoroughly in an ice bath. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold water to remove inorganic salts.

-

Recrystallization (Purification): Recrystallize the crude product from hot water, adding a small amount of decolorizing carbon if necessary, to yield pure this compound as a solid.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed using various analytical techniques, including mass spectrometry, NMR spectroscopy, and infrared spectroscopy.

Physicochemical and Spectroscopic Data

The following table summarizes key identification parameters for this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₉NO₄ | [2][5] |

| Molecular Weight | 195.17 g/mol | [2][3] |

| Monoisotopic Mass | 195.05315777 Da | [2] |

| Appearance | Solid | [2] |

| IUPAC Name | 2-[(4-hydroxybenzoyl)amino]acetic acid | [2] |

| CAS Number | 2482-25-9 | [5] |

| ¹H NMR | Characteristic peaks for aromatic, methylene, and amide protons. | [7] |

| ¹³C NMR | Signals corresponding to carbonyl, aromatic, and aliphatic carbons. | [7] |

| Mass Spectrometry (MS/MS) | Key fragments at m/z 121.02911 and 93.03308 (Positive Ion Mode). | [2] |

| Infrared (IR) Spectroscopy | Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (~1760-1690 cm⁻¹), N-H bend (~1550 cm⁻¹). | [8][9] |

Experimental Protocols for Characterization

3.2.1. Mass Spectrometry (LC-MS/MS)

Objective: To confirm the molecular weight and obtain fragmentation patterns for structural elucidation.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or a mixture of dimethylformamide (DMF) and phosphate-buffered saline (PBS).[5] Further dilute to a working concentration (e.g., 1-10 µg/mL) using the mobile phase.

-

Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system. A common method involves using a C18 reverse-phase column (e.g., Acquity UPLC HSS T3).[10]

-

Mass Spectrometric Analysis: The eluent from the LC is introduced into a mass spectrometer (e.g., Q-TOF).[10]

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

-

Full Scan (MS1): Scan for the precursor ion [M+H]⁺ (m/z 196.06) or [M-H]⁻ (m/z 194.04).

-

Tandem MS (MS/MS): Select the precursor ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions for structural confirmation.[2]

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube. DMSO-d₆ is often used to observe exchangeable protons (e.g., -OH, -NH, -COOH).[7]

-

Data Acquisition: Acquire ¹H and ¹³C spectra on an NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Interpretation:

-

¹H NMR: Expect signals in the aromatic region (δ ~6.8-7.8 ppm) corresponding to the disubstituted benzene ring, a signal for the methylene (-CH₂-) group (δ ~3.9 ppm), and signals for the amide (-NH) and carboxylic acid (-COOH) protons, which may be broad and variable in position.[7]

-

¹³C NMR: Expect signals for the two carbonyl carbons (amide and carboxylic acid), the six aromatic carbons, and the methylene carbon.

-

3.2.3. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent disk.

-

-

Data Acquisition: Collect the spectrum using an FT-IR spectrometer.

-

Spectral Interpretation: Identify characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): Very broad band from ~3300 to 2500 cm⁻¹.[9]

-

O-H Stretch (Phenol): A broad band around 3300 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid & Amide): Strong, sharp bands in the region of 1760-1690 cm⁻¹.[9]

-

N-H Bend (Amide II): A band around 1550 cm⁻¹.

-

C-O Stretch: Bands in the 1300-1000 cm⁻¹ region.[9]

-

Biological Role and Signaling Pathways

This compound is not an inert metabolite; it actively participates in physiological and pathological processes.

Metabolic Origin and Biomarker Significance

This compound is a product of phase II detoxification, where 4-hydroxybenzoic acid is conjugated with glycine in the liver to increase its water solubility for efficient renal excretion.[1] Its levels in urine can indicate:

-

Dietary Intake: Elevated levels are associated with the consumption of polyphenol-rich foods like berries and tea.[1][4]

-

Gut Microbiome Activity: Gut bacteria metabolize dietary polyphenols to produce precursor compounds like 4-hydroxybenzoic acid.[3]

-

Toxin Exposure: It is a metabolite of parabens, which are used as preservatives in cosmetics and foods.[4]

-

Metabolic Health: It has been identified as a uremic toxin, with elevated levels found in individuals with kidney disease.[1]

Interaction with Cellular Transporters and Signaling

This compound is an inhibitor of the organic anion transporter 1 (OAT1), a protein crucial for the transport of various endogenous and exogenous substances in the proximal tubules of the kidney.[5]

-

OAT1 Inhibition: By inhibiting OAT1 (IC₅₀ = 25 µM), it can interfere with the secretion of other organic anions.[5]

-

Oxidative Stress: It has been shown to increase the production of free radicals in kidney cells that express human OAT1.[5]

-

Anti-inflammatory Effects: At a concentration of 1 µM, it can reduce the secretion of the pro-inflammatory cytokine TNF-α by 30.4% in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[5]

Pathway Diagram: Metabolism and Cellular Interaction

Caption: Metabolic pathway and cellular effects of this compound.

Conclusion

This compound serves as a multifaceted molecule of interest for researchers in nutrition, toxicology, and drug development. Its synthesis is straightforward, and its characterization can be achieved through standard analytical techniques. Understanding its role as a biomarker and its interactions with cellular machinery like the OAT1 transporter provides valuable insights into human metabolism, diet-gene interactions, and the pathophysiology of diseases such as chronic kidney disease. This guide offers the foundational technical information required for professionals to synthesize, identify, and study this important metabolite.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. This compound | C9H9NO4 | CID 151012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-Hydroxyhippuric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. caymanchem.com [caymanchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Hippuric acid(495-69-2) 1H NMR spectrum [chemicalbook.com]

- 8. Alpha-Hydroxyhippuric acid | C9H9NO4 | CID 450272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. IR _2007 [uanlch.vscht.cz]

- 10. Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 4-Hydroxyhippuric Acid in Cellular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyhippuric acid (4-HHA), a glycine conjugate of 4-hydroxybenzoic acid, is a significant metabolite derived from both endogenous and exogenous sources. Primarily synthesized in the liver during phase II detoxification and by gut microbial metabolism of dietary polyphenols, its presence and concentration in biological fluids serve as a critical biomarker for dietary habits, gut microbiome activity, and exposure to environmental xenobiotics.[1] Beyond its role as a biomarker, 4-HHA exhibits distinct biological activities, including the inhibition of renal organic anion transporters and modulation of inflammatory responses. Notably, elevated levels of 4-HHA are associated with uremia, implicating it as a potential uremic toxin that contributes to the pathophysiology of chronic kidney disease (CKD) through mechanisms likely involving oxidative stress. This document provides a comprehensive technical overview of the biological roles of this compound in cellular processes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways.

Introduction

This compound (p-hydroxyhippuric acid) is an N-acylglycine and a derivative of hippuric acid.[1] It is formed through the conjugation of 4-hydroxybenzoic acid with glycine, a reaction that primarily occurs in the liver as part of the body's detoxification (Phase II metabolism) of phenolic compounds.[1] Furthermore, it is a significant product of the gut microbiota's metabolism of dietary polyphenols, such as those found in fruits, vegetables, and coffee.[1] As a result, urinary and plasma concentrations of 4-HHA are valuable biomarkers for assessing dietary intake of phenolic compounds and the metabolic activity of the gut flora.[1]

Accumulating evidence suggests that 4-HHA is not merely a metabolic byproduct but possesses intrinsic biological activities that can influence cellular processes. Of particular interest to researchers and drug development professionals are its roles as a uremic toxin, an inhibitor of renal transporters, and a modulator of inflammation.

Core Biological Activities and Cellular Effects

Inhibition of Organic Anion Transporter 1 (OAT1)

This compound has been identified as an inhibitor of the Organic Anion Transporter 1 (OAT1), a crucial transporter in the basolateral membrane of renal proximal tubular cells responsible for the secretion of a wide range of endogenous and exogenous organic anions, including many drugs.

Quantitative Data on OAT1 Inhibition:

| Compound | Target | Cell Line | IC50 | Ki | Method |

| This compound | OAT1 | Opossum Kidney Cells | 25 µM | Not Reported | In vitro inhibition assay |

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

Modulation of Inflammatory Responses

This compound has demonstrated immunomodulatory effects, specifically in the context of inflammation. It has been shown to reduce the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). Conversely, as a uremic toxin, it is implicated in the chronic low-grade inflammation characteristic of chronic kidney disease.

Quantitative Data on TNF-α Secretion:

| Cell Type | Stimulant | 4-HHA Concentration | TNF-α Secretion Reduction |

| Human PBMCs | LPS | 1 µM | 30.4% |

Induction of Oxidative Stress

As a potential uremic toxin, this compound is associated with the induction of oxidative stress, particularly in renal cells. Studies on the related compound, hippuric acid, have shown it can promote the generation of reactive oxygen species (ROS) in endothelial and renal tubular cells.[2] This increase in oxidative stress is a plausible mechanism for the cellular damage and dysfunction observed in uremia. It has been demonstrated that p-hydroxy-hippuric acid can induce the production of free radicals in a renal proximal tubular cell line (opossum kidney cells) that has been transformed with human OAT1.[3]

Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, based on its known biological activities and its role as a uremic toxin, several pathways can be inferred to be involved.

Potential Involvement in NF-κB Signaling

Given that 4-HHA can modulate TNF-α secretion and that other uremic toxins are known to induce inflammatory responses through the activation of the NF-κB pathway, it is plausible that 4-HHA interacts with this critical inflammatory signaling cascade.

Caption: Inferred modulation of the NF-κB signaling pathway by this compound.

Potential Crosstalk with MAPK Signaling Pathways

The induction of oxidative stress by uremic toxins is known to activate Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 and JNK, which are involved in cellular stress responses, inflammation, and apoptosis. Therefore, it is conceivable that 4-HHA could influence these pathways.

Caption: Postulated activation of the p38 MAPK pathway by 4-HHA-induced oxidative stress.

Implication in TGF-β Signaling in Renal Fibrosis

Chronic kidney disease is often characterized by renal fibrosis, a process in which Transforming Growth Factor-beta (TGF-β) is a key mediator. As a uremic toxin that accumulates in CKD, 4-HHA may contribute to the progression of fibrosis. Studies on the related compound hippuric acid have shown it can promote renal fibrosis through mechanisms involving oxidative stress and TGF-β/SMAD signaling.[2]

Caption: Hypothetical involvement of 4-HHA in the TGF-β signaling pathway in renal fibrosis.

Experimental Protocols

OAT1 Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on OAT1-mediated transport using a fluorescent substrate.

Workflow:

Caption: Workflow for the OAT1 inhibition assay.

Methodology:

-

Cell Culture:

-

Culture HEK293 cells stably expressing human OAT1 (HEK293-hOAT1) in appropriate media.

-

Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Inhibition Assay:

-

Prepare a range of concentrations of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Wash the cells with HBSS.

-

Pre-incubate the cells with the different concentrations of 4-HHA or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

-

Initiate the transport assay by adding a solution of the fluorescent substrate (e.g., 6-carboxyfluorescein) to each well, with and without the inhibitor.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the assay by rapidly washing the cells with ice-cold HBSS to remove the extracellular substrate.

-

-

Data Acquisition and Analysis:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Subtract the background fluorescence (from wells with no cells).

-

Calculate the percentage of inhibition for each concentration of 4-HHA compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

TNF-α Secretion Assay in PBMCs

This protocol outlines a method to assess the effect of this compound on the secretion of TNF-α from LPS-stimulated human PBMCs.

Workflow:

Caption: Workflow for the TNF-α secretion assay in PBMCs.

Methodology:

-

PBMC Isolation and Culture:

-

Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Wash the isolated PBMCs and resuspend them in complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum).

-

Seed the PBMCs into a 96-well plate at a density of approximately 1 x 10^6 cells/mL.

-

-

Treatment and Stimulation:

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

After a short pre-incubation period (e.g., 1 hour), stimulate the cells with an optimal concentration of lipopolysaccharide (LPS) (e.g., 100 ng/mL).

-

Include unstimulated controls (no LPS) and stimulated controls (LPS without 4-HHA).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

-

-

TNF-α Measurement:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Analyze the data by comparing the TNF-α levels in the 4-HHA-treated groups to the LPS-stimulated control group.

-

Conclusion

This compound is a multifaceted metabolite with significant implications for human health and disease. Its role as a biomarker for diet and gut health is well-established. However, its direct biological activities, including OAT1 inhibition, modulation of inflammation, and potential contribution to oxidative stress as a uremic toxin, highlight its importance in cellular processes and its relevance to drug development and the understanding of disease pathophysiology, particularly in the context of chronic kidney disease. Further research is warranted to fully elucidate the specific signaling pathways directly modulated by this compound and to determine the precise quantitative parameters of its interactions with cellular components. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. Hippuric Acid Promotes Renal Fibrosis by Disrupting Redox Homeostasis via Facilitation of NRF2–KEAP1–CUL3 Interactions in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxyhippuric Acid: A Comprehensive Technical Guide to its Role as a Biomarker for Dietary Polyphenol Intake

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhippuric acid (4-HHA), a glycine conjugate of 4-hydroxybenzoic acid, has emerged as a significant biomarker for assessing the intake of dietary polyphenols.[1] This metabolite, readily detected in urine, provides a more objective measure of polyphenol consumption compared to traditional dietary assessment methods, which are often subject to recall bias. This technical guide provides an in-depth overview of the metabolic pathways leading to 4-HHA formation, detailed experimental protocols for its quantification, and a summary of quantitative data from intervention studies.

Metabolic Pathway of this compound

The formation of this compound is a multi-step process that begins with the ingestion of dietary polyphenols and involves extensive metabolism by the gut microbiota and subsequent conjugation in the liver.

Gut Microbiota Metabolism of Dietary Polyphenols

The vast majority of dietary polyphenols are not absorbed in the small intestine and reach the colon, where they are metabolized by the resident gut microbiota. Complex polyphenols, such as anthocyanins, proanthocyanidins, and flavonoids, undergo a series of enzymatic transformations, including deglycosylation, hydrolysis, and C-ring fission, to yield simpler phenolic acids.[2]

Several bacterial species and their enzymes have been implicated in this process. For instance, species from the families Coriobacteriaceae, Lactobacillaceae, and Ruminococcaceae are known to degrade polyphenols.[2] Specific enzymes, such as gallate decarboxylases found in Lactobacillus plantarum, can convert gallic acid to pyrogallol.[2] The metabolism of various polyphenols ultimately converges on the production of common phenolic acid intermediates, a key one being 4-hydroxybenzoic acid.

Caption: Metabolic pathway of this compound from dietary polyphenols.

Hepatic Conjugation

Following their absorption from the colon, the resulting phenolic acids, including 4-hydroxybenzoic acid, are transported to the liver via the portal vein. In the liver, 4-hydroxybenzoic acid undergoes a phase II detoxification reaction known as glycine conjugation.[1][3][4][5] This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT), which attaches a glycine molecule to the carboxylic acid group of 4-hydroxybenzoic acid, forming this compound.[6] This conjugation step increases the water solubility of the molecule, facilitating its excretion in the urine.[1]

Experimental Protocols for Quantification of this compound in Urine

The accurate quantification of this compound in urine is crucial for its validation and use as a biomarker. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the most common and robust analytical technique employed for this purpose.

Urine Sample Collection and Preparation

-

Sample Collection: 24-hour urine collections are often preferred to account for diurnal variations in excretion, though spot urine samples can also be used.[7] Samples should be collected in sterile containers and stored at -80°C until analysis.

-

Sample Pre-treatment: Urine samples are typically thawed and centrifuged to remove particulate matter.[8][9]

-

Solid-Phase Extraction (SPE): SPE is a common method for sample clean-up and concentration of this compound. A typical protocol involves:

-

Cartridge Conditioning: An anion-exchange SPE cartridge (e.g., SAX) is conditioned with methanol followed by water.[10]

-

Sample Loading: The urine sample is loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with a weak acid solution (e.g., 1% acetic acid) to remove interfering compounds.[10]

-

Elution: this compound is eluted from the cartridge with a stronger acidic solution (e.g., 10% acetic acid).[10]

-

Evaporation and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for UPLC-MS/MS analysis.

-

Caption: General experimental workflow for urinary this compound analysis.

UPLC-MS/MS Analysis

A detailed protocol for the quantification of this compound using UPLC-MS/MS is outlined below. It is important to note that specific parameters may need to be optimized based on the instrument and column used.

| Parameter | Specification |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of 4-HHA from other urinary components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transitions | Precursor ion (m/z) -> Product ion (m/z) for 4-HHA (e.g., 194 -> 135) |

| Internal Standard | Isotopically labeled 4-HHA (e.g., 13C6-4-HHA) |

Quantitative Data from Intervention Studies

Several human intervention studies have demonstrated a significant increase in urinary this compound excretion following the consumption of polyphenol-rich foods. The table below summarizes key findings from a representative study.

| Polyphenol Source | Study Population | Intervention | Baseline 4-HHA (nmol/g creatinine) | Post-Intervention 4-HHA (nmol/g creatinine) | Fold Increase | p-value | Reference |

| Bilberry & Cherry | 10 healthy individuals | 300g of fruit | Varies (mixed food baseline) | Significantly higher | ~2x | < 0.003 | [7] |

Note: This table is illustrative and should be expanded with data from multiple studies for a comprehensive meta-analysis.

Conclusion

This compound is a reliable and sensitive biomarker of dietary polyphenol intake. Its formation is dependent on the metabolic activity of the gut microbiota and subsequent hepatic conjugation. The quantification of urinary this compound using UPLC-MS/MS provides a robust method for assessing polyphenol consumption in clinical and research settings. Further research is warranted to establish a comprehensive database of 4-HHA levels corresponding to the intake of a wide variety of polyphenol-rich foods, which will enhance its utility in nutritional science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyphenol-Mediated Gut Microbiota Modulation: Toward Prebiotics and Further - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. URINARY HIPPURIC ACID AFTER INGESTION OF EDIBLE FRUITS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. anis.au.dk [anis.au.dk]

- 9. [PDF] Global metabolic profiling procedures for urine using UPLC–MS | Semantic Scholar [semanticscholar.org]

- 10. article.scirea.org [article.scirea.org]

An In-depth Technical Guide to the Natural Sources and Dietary Precursors of 4-Hydroxyhippuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhippuric acid, a glycine conjugate of 4-hydroxybenzoic acid, is a significant metabolite derived from the dietary intake of polyphenols. Its presence and concentration in biological fluids serve as a valuable biomarker for assessing dietary habits, gut microbiome activity, and phase II detoxification processes.[1] This technical guide provides a comprehensive overview of the natural sources of its dietary precursors, the metabolic pathways governing its formation, and detailed methodologies for its quantification.

Natural Sources and Dietary Precursors

The primary dietary precursors of this compound are a wide array of polyphenolic compounds found in plant-based foods. These precursors are metabolized by the gut microbiota to form 4-hydroxybenzoic acid, which is then absorbed and conjugated with glycine in the liver to yield this compound. Key classes of these precursors include anthocyanins, catechins (flavan-3-ols), and chlorogenic acids.

Quantitative Data on Dietary Precursors

The following tables summarize the concentrations of major precursors of this compound in various foods. It is important to note that concentrations can vary significantly based on factors such as cultivar, ripeness, storage conditions, and processing methods.

Table 1: Concentration of Anthocyanins in Selected Foods [2][3]

| Food Source | Anthocyanin Concentration (mg/100g fresh weight) |

| Black chokeberries | 46–558 |

| Black elderberries | 17–463 |

| Black currants | 25–305 |

| Sweet cherries | 7–143 |

| Blackberries | 10–139 |

| Strawberries | 4–48 |

| Red raspberries | 5–38 |

| Black grapes | 3–39 |

| Blueberries | 11–26 |

| Red wine | 4–10 |

Table 2: Concentration of Catechins in Selected Foods [4][5]

| Food Source | Total Catechins (mg/100g or mg/100mL) |

| Dark Chocolate | 53.5 |

| Blackberries | 42.6 |

| Fava Beans | 20.6 |

| Black Grapes | 21.6 |

| Cherries | 8.7 |

| Apples | 7.6 |

| Red Wine | 10.4 |

| Green Tea (brewed) | 125.2 |

| Black Tea (brewed) | 26.7 |

Table 3: Concentration of Chlorogenic Acid in Selected Foods [6][7]

| Food Source | Chlorogenic Acid Concentration |

| Coffee (unroasted beans) | 543.23 mg/L |

| Prunes | 1.3–3.9 g/100g |

| Apples | 0.41–1.16 mg/g |

| Eggplant | 1.4–28.0 mg/g |

| Carrots | 0.3–18.8 mg/g |

| Tomatoes | 21.30–240.16 µg/g (DW) |

| Green Tea | 219.49–250.41 µg/g |

Table 4: Urinary Excretion of Hippuric Acid (a related metabolite) after Consumption of Precursor-Rich Foods

| Food/Beverage Consumed | Observed Effect on Urinary Hippuric Acid | Reference |

| Bilberry fruits (300g) | Significant increase, highest among tested fruits | [5][8] |

| Cherries (300g) | Significant increase, comparable to bilberries | [5][8] |

| Coffee | Significant dose-dependent increase | [2][9][10] |

| Black Tea | Significant increase | [4][11][12][13] |

| Green Tea | Significant increase | [4][11][13] |

Metabolic Pathways

The formation of this compound is a multi-step process involving both the gut microbiota and human metabolism.

-

Gut Microbiota Metabolism of Polyphenols: Dietary polyphenols, such as anthocyanins, catechins, and chlorogenic acids, are largely unabsorbed in the small intestine and reach the colon. Here, the gut microbiota hydrolyzes and degrades these complex molecules into simpler phenolic acids, including 4-hydroxybenzoic acid. Specific bacterial species, including those from the genera Bacteroides, Eubacterium, and Clostridium, are known to be involved in these transformations.[6] For instance, Bifidobacterium animalis has been shown to possess esterases capable of hydrolyzing chlorogenic acid.[7][14]

-

Hepatic Glycine Conjugation: After absorption from the colon, 4-hydroxybenzoic acid enters the portal circulation and is transported to the liver. In the mitochondria of hepatocytes, it undergoes phase II detoxification. This involves a two-step process:

-

Activation: 4-hydroxybenzoic acid is first activated to its coenzyme A (CoA) thioester, 4-hydroxybenzoyl-CoA, by a mitochondrial xenobiotic/medium-chain fatty acid:coenzyme A ligase (ACSM2B).[15]

-

Conjugation: The 4-hydroxybenzoyl-CoA then serves as a substrate for Glycine N-acyltransferase (GLYAT), which catalyzes the transfer of the 4-hydroxybenzoyl group to the amino group of glycine, forming this compound and releasing CoA.[15][16] GLYAT has a broad substrate specificity but shows a preference for benzoyl-CoA and its derivatives.[16]

-

-

Excretion: this compound is a water-soluble compound that is readily excreted from the body, primarily through the urine.[1]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Metabolic pathway of this compound formation.

Caption: General experimental workflow for this compound analysis.

Experimental Protocols

The following sections provide detailed methodologies for the quantification of this compound in biological matrices.

Protocol 1: Quantification of this compound in Urine by HPLC-UV

This protocol is adapted from methodologies for the analysis of hippuric and other phenolic acids in urine.

1. Sample Preparation (Solid-Phase Extraction)

-

Materials: Oasis HLB SPE cartridges (or equivalent), methanol, 1% formic acid in water, ethyl acetate.

-

Procedure:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 3000 x g for 10 minutes to remove particulate matter.

-

To 1 mL of urine supernatant, add 100 µL of internal standard solution (e.g., 4-methylhippuric acid).

-

Acidify the sample to approximately pH 3 with 6 M HCl.

-

Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of 1% formic acid in water.

-

Load the acidified urine sample onto the cartridge.

-

Wash the cartridge with 3 mL of 1% formic acid in water.

-

Dry the cartridge under vacuum for 20 minutes.

-

Elute the analytes with 3 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

2. HPLC-UV Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of 84% water, 16% acetonitrile, and 0.025% glacial acetic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV at 254 nm.

-

Quantification: Prepare a calibration curve using standards of this compound of known concentrations.

Protocol 2: Quantification of this compound in Urine by GC-MS

This protocol requires a derivatization step to increase the volatility of the analyte.

1. Sample Preparation (as in Protocol 1, steps 1-10)

2. Derivatization

-

Materials: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), pyridine.

-

Procedure:

3. GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: DB-5ms capillary column (or equivalent, e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min.

-

Ramp to 130°C at 10°C/min.

-

Ramp to 230°C at 7°C/min.

-

Ramp to 300°C at 10°C/min, hold for 10 min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized this compound.

-

-

Quantification: Prepare a calibration curve using derivatized standards of this compound.

Protocol 3: Quantification of this compound in Plasma by LC-MS/MS

This method offers high sensitivity and specificity.

1. Sample Preparation (Protein Precipitation and SPE)

-

Materials: Acetonitrile, Oasis HLB SPE cartridges, methanol, 1% formic acid in water, ethyl acetate.

-

Procedure:

-

To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 1 mL of 1% formic acid in water.

-

Proceed with Solid-Phase Extraction as described in Protocol 1, steps 5-11.

-

2. LC-MS/MS Analysis

-

Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the transition of the precursor ion (m/z for this compound) to a specific product ion.

-

-

Quantification: Prepare a calibration curve using standards of this compound in a matrix-matched solution.

Conclusion

This compound is a key metabolite reflecting the intake and gut microbial processing of a wide range of dietary polyphenols. Its accurate quantification is crucial for studies in nutrition, gut microbiology, and toxicology. The data and protocols presented in this guide offer a robust framework for researchers and professionals to investigate the role of this important biomarker in human health and disease.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. Influence of coffee intake on urinary hippuric acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. URINARY HIPPURIC ACID AFTER INGESTION OF EDIBLE FRUITS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Urinary hippuric acid after ingestion of edible fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Consumption of both black tea and green tea results in an increase in the excretion of hippuric acid into urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hippuric acid as a major excretion product associated with black tea consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. iris.unimore.it [iris.unimore.it]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

discovery and historical context of 4-Hydroxyhippuric acid in metabolic research

Introduction

4-Hydroxyhippuric acid, a metabolite at the intersection of diet, gut microbial activity, and host metabolism, has emerged as a significant biomarker in metabolic research. This technical guide provides an in-depth exploration of its discovery, historical context, and role in various physiological and pathological processes. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this compound, from its biochemical origins to its clinical significance.

Discovery and Historical Context

The story of this compound is intrinsically linked to the broader history of urinary organic acid analysis. While a singular "discovery" of this compound is not documented, its identification is a result of the progressive evolution of analytical chemistry techniques throughout the 20th century.

The parent compound, hippuric acid, was first identified in horse urine in the early 19th century.[1] Early methods for the analysis of urinary metabolites were often colorimetric or based on simple chemical reactions.[2][3] The advent of gas chromatography-mass spectrometry (GC-MS) in the mid-20th century revolutionized the field, allowing for the separation and identification of a wide array of organic acids in complex biological matrices like urine.[2][4] It was within this context of advancing analytical capabilities that this compound, a hydroxylated derivative of hippuric acid, was characterized as a urinary metabolite. Its presence was noted in studies investigating the metabolic fate of dietary and xenobiotic compounds.

Biochemical Origins and Metabolic Pathways

This compound is not an essential metabolite for primary metabolic processes but rather a secondary metabolite that provides insights into detoxification pathways and the interplay between the host and its gut microbiome.[5] Its formation is a two-step process involving both microbial and mammalian metabolism.

1. Gut Microbial Metabolism of Polyphenols:

Dietary polyphenols, abundant in fruits, vegetables, and tea, are largely unabsorbed in the small intestine. Upon reaching the colon, they are extensively metabolized by the gut microbiota. A key transformation is the conversion of various polyphenolic structures into simpler phenolic acids, including 4-hydroxybenzoic acid.[6]

2. Hepatic Conjugation:

Following its absorption from the colon, 4-hydroxybenzoic acid enters the portal circulation and is transported to the liver. In the mitochondria of hepatocytes, it undergoes phase II detoxification.[5] This process involves the conjugation of 4-hydroxybenzoic acid with the amino acid glycine. The reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT) .[6][7][8] This conjugation increases the water solubility of the compound, facilitating its efficient excretion via the kidneys into the urine.[5]

Below is a diagram illustrating the metabolic pathway of this compound.

Quantitative Data

The concentration of this compound in urine is a valuable indicator of dietary polyphenol intake and can be altered in certain disease states. The following table summarizes available quantitative data.

| Condition/Intervention | Sample Type | Concentration | Reference(s) |

| Healthy Individuals (Optimal Range) | Urine | 0.79 - 17 mmol/mol creatinine | |

| 0.74 - 16.98 mmol/mol | |||

| Healthy Children | Urine | 35.234 ± 16.83 µmol/mmol creatinine | |

| After Cranberry Juice Consumption | Urine | Increased excretion observed | [9][10][11][12] |

| Uremia | - | Significantly elevated levels | [5] |

| Eosinophilic Esophagitis (Children) | Urine | Notably higher concentrations compared to healthy controls | [5] |

| Mild Hypertension | - | Linked to elevated levels (specific concentrations not quantified) | [5] |

Experimental Protocols

The quantification of this compound in biological samples, primarily urine, is typically performed using mass spectrometry-based methods. Below are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for Urinary Organic Acid Analysis

The analysis of urinary organic acids, including this compound, follows a general workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and well-established method for the analysis of urinary organic acids.

1. Sample Preparation:

-

Urine Collection: Collect a random urine sample in a sterile, preservative-free container. For long-term storage, samples should be kept at -70°C.[13]

-

Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte) to a defined volume of urine.

-

Extraction: Acidify the urine sample (e.g., with HCl to pH < 2) and perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.[4]

-

Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. The residue is then derivatized to increase the volatility of the organic acids. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]

2. GC-MS Analysis:

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analytes. The oven temperature is programmed to ramp up to achieve separation.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and often requires simpler sample preparation than GC-MS.

1. Sample Preparation:

-

Urine Collection: Collect and store urine as described for the GC-MS protocol.

-

Dilution: A simple "dilute-and-shoot" approach is often sufficient. Dilute the urine sample (e.g., 1:10) with an appropriate solvent, such as water or mobile phase.[14]

-

Internal Standard: Add an internal standard to the diluted sample.

-

Centrifugation: Centrifuge the sample to remove any particulate matter.

2. LC-MS/MS Analysis:

-

Injection: Inject the supernatant into the LC-MS/MS system.

-

Liquid Chromatography: Use a reversed-phase C18 column for separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is typically employed.[14]

-

Mass Spectrometry: Operate the mass spectrometer with an electrospray ionization (ESI) source, usually in negative ion mode. For quantification, use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Conclusion

This compound serves as a valuable biomarker at the nexus of diet, gut microbial function, and host metabolism. Its discovery and ongoing research have been driven by advancements in analytical chemistry. The quantification of this metabolite in urine provides a non-invasive window into complex biological processes, with implications for understanding the health effects of dietary polyphenols and for the diagnosis and monitoring of certain metabolic disorders. The experimental protocols outlined in this guide provide a foundation for researchers to accurately measure this compound and further explore its role in health and disease. As research in metabolomics and the microbiome continues to expand, the importance of this compound as a key metabolic indicator is likely to grow.

References

- 1. Hippuric acid - American Chemical Society [acs.org]

- 2. mdpi.com [mdpi.com]

- 3. A fast and accurate colorimetric assay for quantifying hippuric acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of metabolomics: Focus on the quantification of organic acids in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 9. Modifications of the urinary metabolome in young women after cranberry juice consumption were revealed using the UHPLC-Q-orbitrap-HRMS-based metabolomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. URINARY HIPPURIC ACID AFTER INGESTION OF EDIBLE FRUITS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

physiological functions of 4-Hydroxyhippuric acid in gut microbiota interactions

An In-depth Technical Guide to the Physiological Functions of 4-Hydroxyhippuric Acid in Gut Microbiota Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-HHA), also known as p-hydroxyhippuric acid, is a fascinating and complex molecule at the intersection of diet, gut microbial activity, and host metabolism.[1] As a prominent host-microbe co-metabolite, its presence and concentration in biological fluids provide a window into the intricate workings of the gut ecosystem and its influence on human health.[2] Primarily formed from the microbial breakdown of dietary polyphenols and subsequently conjugated in the liver, 4-HHA serves as a biomarker for polyphenol-rich food consumption.[2][3][4] Beyond its role as a biomarker, emerging research indicates that 4-HHA possesses distinct physiological functions, including immunomodulatory effects and interactions with key host transport systems. However, its role is dual-natured; while often associated with a healthy diet, it is also identified as a potential uremic toxin that accumulates in renal dysfunction.[2][5] This document provides a comprehensive technical overview of the metabolism, physiological functions, and experimental methodologies related to 4-HHA, tailored for professionals in research and drug development.

Metabolism and Biosynthesis of this compound

The production of this compound is a multi-step process that exemplifies the symbiotic metabolic relationship between the host and the gut microbiota.

1.1. Dietary Precursors The primary sources of 4-HHA are dietary polyphenols, which are abundant in fruits (especially berries), vegetables, tea, and coffee.[3][4][6] Aromatic amino acids, such as phenylalanine and tyrosine, can also serve as precursors.[2]

1.2. Microbial Transformation The gut microbiota is essential for the initial breakdown of complex polyphenols (e.g., catechins, proanthocyanidins) and amino acids, which the host cannot directly process.[3] Various bacterial species, including those from the Clostridium genus, metabolize these precursors into simpler phenolic compounds, with 4-hydroxybenzoic acid being a key intermediate.[2][7] The efficiency and output of this conversion can vary significantly between individuals, depending on the composition and diversity of their gut microbiota.[3]

1.3. Host Conjugation and Excretion Following its production in the gut, 4-hydroxybenzoic acid is absorbed into the bloodstream and transported to the liver. There, it undergoes a phase II detoxification reaction where it is conjugated with the amino acid glycine by the mitochondrial enzyme glycine N-acyltransferase.[2][7] This conjugation process forms this compound, a more water-soluble compound that can be efficiently excreted from the body, primarily through the urine.[2]

Physiological Functions and Host Interactions

4-HHA is not merely a metabolic byproduct but an active molecule that interacts with host systems, influencing cellular transport and immune responses.

2.1. Biomarker of Diet and Microbial Activity Elevated urinary levels of 4-HHA are strongly correlated with the consumption of polyphenol-rich foods, making it a reliable biomarker of dietary habits.[2][4] Its levels can also provide insights into the metabolic capacity of an individual's gut microbiota, with variations reflecting differences in microbial composition and function.[2][3] Altered levels may be indicative of gut dysbiosis.[2]

2.2. Interaction with Host Cellular Transporters A key physiological role of 4-HHA is its interaction with organic anion transporters (OATs), which are crucial for the transport of a wide range of endogenous and exogenous substances in tissues like the kidneys.

-

Inhibition of OAT1: 4-HHA is an inhibitor of Organic Anion Transporter 1 (OAT1).[8] This inhibition can affect the clearance of other OAT1 substrates, potentially leading to drug-metabolite interactions.

-

Uremic Toxicity: In conditions such as chronic kidney disease (CKD), impaired renal function leads to the accumulation of 4-HHA in the blood.[2][5] At these elevated concentrations, it is considered a uremic toxin and has been shown to induce injury in proximal tubular cells of the kidney, partly through its OAT1-mediated uptake.[8]

2.3. Immunomodulatory Effects The immunomodulatory properties of 4-HHA are an active area of research. Its structural relatives, dihydroxylated phenolic acids, have been shown to reduce the secretion of pro-inflammatory cytokines stimulated by lipopolysaccharide (LPS) in human peripheral blood mononuclear cells (PBMCs).[8] Specifically, this compound has been demonstrated to decrease the secretion of TNF-α in LPS-stimulated PBMCs.[8] This suggests a potential anti-inflammatory role, although its close analog, hippuric acid, has been shown to have both pro- and anti-inflammatory effects depending on the context, indicating a complex regulatory function.[9][10]

References

- 1. This compound | C9H9NO4 | CID 151012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Rupa Health [rupahealth.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Hydroxyhippuric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Disentangling the Complexity of Nutrition, Frailty and Gut Microbial Pathways during Aging: A Focus on Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for p-Hydroxyhippuric acid (HMDB0013678) [hmdb.ca]

- 7. Metabolomic insights into the intricate gut microbial–host interaction in the development of obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Hippuric acid alleviates dextran sulfate sodium-induced colitis via suppressing inflammatory activity and modulating gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

structural elucidation of 4-Hydroxyhippuric acid and its analogues

An In-depth Technical Guide to the Structural Elucidation of 4-Hydroxyhippuric Acid and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as p-hydroxyhippuric acid, is a significant metabolite derived from the dietary intake of polyphenols and the subsequent metabolism by the gut microbiota and hepatic enzymes.[1] Its presence and concentration in biological fluids, such as urine, serve as a valuable biomarker for assessing dietary habits, gut microbiome health, and exposure to certain phenolic compounds.[1] Structurally, it is an N-acylglycine and a derivative of hippuric acid, featuring a hydroxyl group at the para-position of the benzoyl moiety.[2] This guide provides a comprehensive overview of the analytical techniques and methodologies employed in the structural elucidation of this compound and its analogues, offering detailed experimental protocols and data interpretation.

Structural and Physicochemical Properties

The fundamental structural and physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-[(4-hydroxybenzoyl)amino]acetic acid[3] |

| Synonyms | p-Hydroxyhippuric acid, 4-Hydroxybenzoylglycine[3] |

| CAS Number | 2482-25-9[2] |

| Molecular Formula | C9H9NO4[3] |

| Molecular Weight | 195.17 g/mol [3] |

| Appearance | Solid[2] |

| Water Solubility | Soluble[2] |

Spectroscopic and Chromatographic Data for Structural Elucidation

The structural confirmation of this compound and its analogues relies on a combination of spectroscopic and chromatographic techniques. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data for Hippuric Acid in DMSO-d₆

| Hippuric Acid | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons (C₂-H, C₆-H) | 7.89 (d, J=7.6 Hz, 2H) | 131.2 |

| Aromatic Proton (C₄-H) | 7.54 (t, J=7.4 Hz, 1H) | 128.3 |

| Aromatic Protons (C₃-H, C₅-H) | 7.48 (t, J=7.6 Hz, 2H) | 127.5 |

| Methylene Protons (-CH₂-) | 3.96 (d, J=5.8 Hz, 2H) | 41.2 |

| Amide Proton (-NH-) | 8.82 (t, J=5.8 Hz, 1H) | - |

| Carboxylic Acid Proton (-COOH) | 12.5 (br s, 1H) | 171.5 |

| Carbonyl Carbon (-C=O) | - | 166.8 |

| Aromatic Carbon (C₁) | - | 133.7 |

Note: Data is for the parent compound, hippuric acid.[4][5] For this compound, the aromatic signals would be more complex due to the hydroxyl group, with expected upfield shifts for the protons and carbons ortho and para to the -OH group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For this compound, electrospray ionization (ESI) is a common technique.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected m/z Values | Interpretation |

| ESI-MS (Negative Mode) | 194.0453 [M-H]⁻ | Deprotonated molecule |

| ESI-MS/MS (Negative Mode) | 150.0555 | Loss of CO₂ from the carboxyl group |

| 121.0290 | Benzoyl fragment with hydroxyl group | |

| 93.0334 | Phenoxy fragment |

Experimental Protocols

Detailed methodologies are crucial for the successful isolation and identification of this compound. The following protocols provide a general framework that can be adapted and optimized for specific research needs.

General Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a small molecule like this compound from a biological matrix.

Caption: A general experimental workflow for the isolation and structural elucidation of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a primary technique for the separation and quantification of this compound from complex mixtures.

-

Instrumentation:

-

HPLC system with a UV detector or a mass spectrometer.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

-

-

Mobile Phase:

-

An isocratic or gradient mixture of an aqueous solution (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[7][8] A typical starting point could be 85:15 (v/v) aqueous:organic solvent.[7] The pH of the aqueous phase should be adjusted to approximately 2.5-3.0 to ensure the analyte is in its protonated form.[7]

-

-

Sample Preparation:

-

HPLC Conditions:

-

Quantification:

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific method for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column (e.g., DB-1 or equivalent).

-

-

Sample Preparation and Derivatization:

-

Extract this compound from the sample using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like ethyl acetate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert the analyte into its volatile trimethylsilyl (TMS) derivative.

-

Heat the mixture to ensure complete derivatization.

-

-

GC-MS Conditions:

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 80-100 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

Data Analysis:

-

Identify the TMS derivative of this compound based on its retention time and mass spectrum, which will show a characteristic molecular ion peak and fragmentation pattern.

-

Metabolic Pathway of this compound

This compound is not directly consumed in the diet but is a product of the co-metabolism between dietary polyphenols and the gut microbiota, followed by hepatic conjugation.[1]

The metabolic pathway begins with the ingestion of polyphenols, such as flavonoids, found in fruits and vegetables.[10] In the colon, gut bacteria metabolize these complex polyphenols into simpler phenolic acids, including 4-hydroxybenzoic acid.[11] This intermediate is then absorbed into the bloodstream and transported to the liver. In the liver, the enzyme glycine N-acyltransferase catalyzes the conjugation of 4-hydroxybenzoic acid with the amino acid glycine to form this compound, which is then excreted in the urine.[12][13]

The following diagram illustrates this metabolic pathway.

Caption: The metabolic pathway of this compound from dietary polyphenols.

Conclusion

The structural elucidation of this compound and its analogues is a multi-faceted process that integrates advanced analytical techniques. HPLC and GC-MS are indispensable for the separation and initial identification from complex biological matrices, while NMR spectroscopy provides the definitive structural confirmation. The provided experimental protocols offer a robust starting point for researchers in this field. Understanding the metabolic origin of this compound, rooted in the interplay between diet, gut microbiota, and hepatic metabolism, is crucial for its application as a biomarker in clinical and nutritional research. Further studies to obtain and publish detailed spectroscopic data, such as high-resolution NMR and X-ray crystallography, for this compound would be highly beneficial to the scientific community.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. CAS 2482-25-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C9H9NO4 | CID 151012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, DMSO-d6, experimental) (HMDB0000714) [hmdb.ca]

- 5. Hippuric acid(495-69-2) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. shimadzu.com [shimadzu.com]

- 9. eurekakit.com [eurekakit.com]

- 10. Polyphenols—Gut Microbiota Interrelationship: A Transition to a New Generation of Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increase of 4-Hydroxybenzoic, a Bioactive Phenolic Compound, after an Organic Intervention Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxyhippuric Acid: A Comprehensive Toxicological Profile and Safety Assessment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 4-Hydroxyhippuric acid, a glycine conjugate of 4-hydroxybenzoic acid, is a metabolite primarily derived from the dietary intake of polyphenols and the metabolism of parabens.[1][2] It serves as a biomarker for the consumption of phenolic-rich foods and can indicate exposure to certain environmental chemicals.[3] While it is a naturally occurring metabolite in human physiology, its toxicological profile is not extensively documented in dedicated public studies. This guide provides a comprehensive overview of the available safety data, outlines standard toxicological assessment methodologies, and explores its potential biological interactions.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [4][5] |

| Molecular Weight | 195.17 g/mol | [4][5] |

| CAS Number | 2482-25-9 | [4][5] |

| Synonyms | p-Hydroxyhippuric acid, 4-Hydroxybenzoylglycine, N-(4-hydroxybenzoyl)-glycine | [4] |

Toxicological Profile

Hazard Classification

The GHS classification for this compound indicates potential health risks upon exposure.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

Source:[4]

Preclinical Safety Assessment Workflow

The following diagram illustrates a standard workflow for the preclinical safety assessment of a chemical substance like this compound, based on OECD guidelines.

Experimental Protocols for Toxicological Assessment

While specific studies on this compound are scarce, the following are standard experimental protocols that would be employed to establish a comprehensive toxicological profile.

Acute Oral Toxicity (OECD 425)

The objective of an acute oral toxicity study is to determine the short-term toxic effects of a single oral dose of a substance and to estimate its median lethal dose (LD50).[6] The Up-and-Down Procedure (UDP) is a method that uses a minimal number of animals.[7]

Methodology:

-

Animal Model: Typically rats or mice.

-

Dosage: A single animal is dosed at a level just below the estimated LD50.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: Subsequent animals are dosed at higher or lower levels depending on the outcome of the previously dosed animal.

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method.[6]

Genotoxicity Assays

Genotoxicity assays are performed to identify substances that can cause genetic damage.

-

Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The substance is tested for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.[8]

-

In Vitro Chromosomal Aberration Test (OECD 473): This assay assesses the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes).[9][10] Cells are exposed to the test substance, and metaphase cells are examined for chromosomal aberrations.[11]

Sub-chronic Toxicity (OECD 407)

This study provides information on the toxic effects of repeated oral administration of a substance over a period of 28 or 90 days. It helps in identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Methodology:

-

Animal Model: Typically rats.

-

Dosage: The substance is administered daily in graduated doses to several groups of animals for 28 or 90 days. A control group receives the vehicle only.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

-

Analysis: At the end of the study, hematology, clinical biochemistry, and gross and microscopic pathology are performed.

Signaling Pathway Interactions

Direct studies on the signaling pathways modulated by this compound are limited. However, its precursor, 4-hydroxybenzoic acid, and other microbial-derived phenolic acids have been shown to influence inflammatory pathways.

Inhibition of Organic Anion Transporter 1 (OAT1)

This compound has been identified as an inhibitor of the organic anion transporter 1 (OAT1) with an IC50 of 25 µM in opossum kidney cells.[12] OAT1 is crucial for the transport of a wide range of endogenous and exogenous substances in the kidney. Inhibition of OAT1 can affect the disposition of various drugs and toxins.

Potential Influence on TNF-α Signaling